Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Description
Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a dihydroisoxazole derivative featuring a partially saturated oxazole ring. The core structure includes a phenyl group at position 3, a methyl ester at position 5, and an additional methyl substituent at the same position, contributing to steric and electronic modulation.
Properties
IUPAC Name |
methyl 5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(11(14)15-2)8-10(13-16-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPIPGHKVZNURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydride, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction could produce dihydrooxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways. Its derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights derived from the evidence:
Key Observations
Steric and Electronic Effects
- Ester Group Variations : Ethyl vs. methyl esters () influence lipophilicity and hydrolysis rates, critical for pharmacokinetics in drug design .
- Bulkier Substituents : The tert-butoxycarbonyl (Boc) group in introduces steric hindrance and protection for amine functionalities, common in peptide synthesis .
Ring Modifications
- The cyclopropyl and dichlorophenyl substituents in create a rigid, hydrophobic scaffold, likely altering solubility and target interaction .
Structural Isomerism
Research Implications
- Synthetic Utility : The methyl ester group in these compounds facilitates further derivatization, such as hydrolysis to carboxylic acids or transesterification .
Biological Activity
Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a compound that falls within the class of oxazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- CAS Number : 17647-40-4
The oxazole ring structure contributes to the compound's biological activity by allowing it to interact with various biological targets.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole have been evaluated for their efficacy against various bacterial strains. In a study involving the synthesis of related oxadiazole compounds, the synthesized derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing effective inhibition comparable to established antibiotics like gentamicin .
Table 1: Antibacterial Activity of Oxazole Derivatives
Cytotoxicity and Anticancer Potential
The cytotoxic effects of methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole derivatives have also been investigated. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For example, a related study showed that certain oxadiazole derivatives exhibited selective cytotoxicity against human oral squamous cell carcinoma lines . This suggests that methyl 5-methyl-3-phenyl derivatives may possess similar anticancer properties.
The biological activity of methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole is attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cellular processes. The oxazole ring can participate in hydrogen bonding and π-stacking interactions with target biomolecules. This property is crucial for the modulation of enzymatic activities and receptor signaling pathways.
Study on Antibacterial Efficacy
In a comprehensive study on the antibacterial efficacy of oxazole derivatives, methyl 5-methyl compounds were synthesized and tested against a panel of bacterial strains. The results demonstrated that these compounds exhibited significant antibacterial effects with varying degrees of potency depending on their structural modifications. The study concluded that further optimization could enhance their therapeutic potential .
Q & A
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the isoxazoline ring substitution pattern and ester functionality. Key signals include:
- X-ray Crystallography : SHELX software () refines the crystal structure, confirming the stereochemistry of the 4,5-dihydro ring. ORTEP-III () generates thermal ellipsoid diagrams to visualize bond angles and torsional strain .
How can researchers assess the purity of this compound, and what analytical methods detect common byproducts?
Basic Question
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry identifies impurities like unreacted β-keto esters or ring-opened byproducts .
- TLC Monitoring : Hexane/ethyl acetate (3:1) resolves starting materials (Rf ~0.2) from the product (Rf ~0.6) .
What role does this compound play in designing constrained β-amino acid analogs or peptidomimetics?
Advanced Question
The 4,5-dihydro-1,2-oxazole scaffold mimics furanose rings or β-amino acids, enabling applications in:
- Peptide Backbone Modification : The rigid isoxazoline ring restricts conformational flexibility, enhancing binding affinity in enzyme inhibitors. demonstrates its use as a furanose mimetic in oligopeptide synthesis .
- Stereochemical Control : The C5 methyl group introduces chirality, critical for asymmetric catalysis or bioactive molecule design .
How can stereochemical discrepancies between spectroscopic data and crystallographic results be resolved?
Advanced Question
- Cross-Validation : Compare NOESY NMR data (through-space correlations) with X-ray-derived torsion angles. For example, resolves a stereochemical ambiguity by correlating NOE enhancements with crystallographic data .
- DFT Calculations : Density functional theory optimizes the molecular geometry and predicts NMR shifts, identifying mismatches with experimental data .
What strategies mitigate data contradictions in biological activity studies, such as conflicting IC₅₀ values across assays?
Advanced Question
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic vs. cell-based assays. emphasizes normalizing data against reference compounds in antimicrobial studies .
- Solubility Adjustments : Test the compound in DMSO/PBS mixtures to address false negatives caused by aggregation .
How is this compound applied in pesticidal or antimicrobial research, and what structural features drive its bioactivity?
Advanced Question
- Pesticidal Derivatives : Analogous compounds () with fluorophenyl substitutions show fungicidal activity by inhibiting mitochondrial complex III. The ester group enhances membrane permeability .
- Antimicrobial SAR : The phenyl ring’s electron-withdrawing substituents (e.g., -NO₂, -CF₃) improve potency against Gram-positive bacteria, as seen in triazole derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
